

# Spectroscopic Validation of Synthesized 4-Methylbenzoyl Cyanide: A Comparative Guide

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## Compound of Interest

Compound Name: 4-Methylbenzoyl cyanide

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This guide provides a comparative spectroscopic validation of synthesized **4-Methylbenzoyl cyanide** against established data for similar compounds. Due to the limited availability of published experimental spectra for **4-Methylbenzoyl cyanide**, this document presents predicted spectroscopic data based on established chemical principles and compares it with experimental data for two key alternatives: Benzoyl cyanide and the isomeric 4-Methylbenzyl cyanide. This approach offers a robust framework for the initial characterization and validation of newly synthesized **4-Methylbenzoyl cyanide**.

## Comparative Spectroscopic Data

The following tables summarize the predicted and experimental spectroscopic data for **4-Methylbenzoyl cyanide** and its alternatives.

Table 1: Infrared (IR) Spectroscopy Data

Compound	Key Absorptions (cm <sup>-1</sup> )	Predicted/Experimental
4-Methylbenzoyl Cyanide	~2225 (C≡N stretch), ~1690 (C=O stretch), ~3050 (Aromatic C-H stretch), ~2920 (Aliphatic C-H stretch)	Predicted
Benzoyl Cyanide	2230 (C≡N stretch), 1685 (C=O stretch), 3070 (Aromatic C-H stretch)[1]	Experimental
4-Methylbenzyl Cyanide	2247 (C≡N stretch), 3030 (Aromatic C-H stretch), 2924 (Aliphatic C-H stretch)[2]	Experimental

Table 2: <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (300 MHz, CDCl<sub>3</sub>)

Compound	Chemical Shift ( $\delta$ ) / ppm	Multiplicity	Integration	Assignment	Predicted/Experimental
4-Methylbenzoyl Cyanide	~7.8 (d)	Doublet	2H	Aromatic H (ortho to C=O)	Predicted
	~7.3 (d)	Doublet	2H	Aromatic H (ortho to $\text{CH}_3$ )	Predicted
	~2.4 (s)	Singlet	3H	$-\text{CH}_3$	Predicted
Benzoyl Cyanide	7.95-7.92 (m)	Multiplet	2H	Aromatic H	Experimental[3]
	7.76-7.71 (m)	Multiplet	1H	Aromatic H	Experimental[3]
	7.62-7.57 (m)	Multiplet	2H	Aromatic H	Experimental[3]
4-Methylbenzyl Cyanide	7.21 (d)	Doublet	2H	Aromatic H	Experimental[4]
	7.14 (d)	Doublet	2H	Aromatic H	Experimental[4]
	3.68 (s)	Singlet	2H	$-\text{CH}_2-$	Experimental[4]
	2.34 (s)	Singlet	3H	$-\text{CH}_3$	Experimental[4]

Table 3:  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) Spectroscopy Data (75 MHz,  $\text{CDCl}_3$ )

Compound	Chemical Shift ( $\delta$ ) / ppm	Assignment	Predicted/Experimental
4-Methylbenzoyl Cyanide	~185 (C=O), ~145 (Ar-C-CH <sub>3</sub> ), ~130 (Ar-C-H), ~129 (Ar-C-H), ~128 (Ar-C-CO), ~115 (C≡N), ~22 (-CH <sub>3</sub> )	Predicted	
Benzoyl Cyanide	184.8, 134.7, 131.0, 129.3, 115.1	Aromatic & C=O, C≡N carbons	Experimental[5]
4-Methylbenzyl Cyanide	138.2, 129.8, 128.5, 127.9, 118.2, 23.2, 21.1	Aromatic, C≡N, -CH <sub>2</sub> -, -CH <sub>3</sub> carbons	Experimental[6]

Table 4: Mass Spectrometry (MS) Data

Compound	Molecular Ion (M <sup>+</sup> )	Key Fragment Ions (m/z)	Predicted/Experimental
4-Methylbenzoyl Cyanide	145	119, 91, 65	Predicted
Benzoyl Cyanide	131	105, 77, 51	Experimental[7]
4-Methylbenzyl Cyanide	131	116, 91, 65	Experimental[8]

## Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of benzoyl cyanide derivatives.

### a) Infrared (IR) Spectroscopy

A small amount of the solid sample is dissolved in a volatile solvent such as methylene chloride. A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). After the solvent

evaporates, a thin solid film of the compound remains. The IR spectrum is then recorded using an FT-IR spectrometer.[9]

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

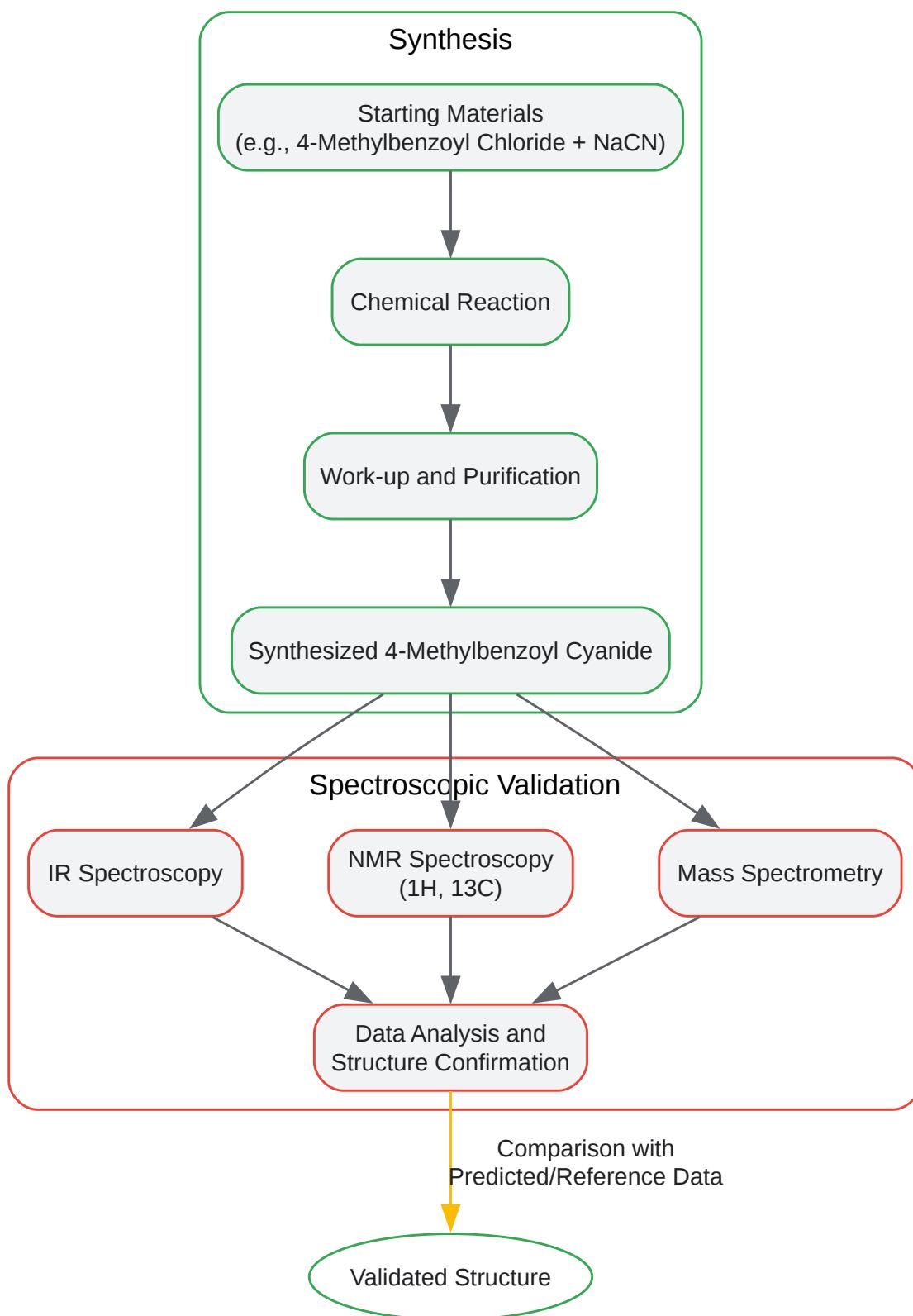
Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a clean NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on an NMR spectrometer. [10]

c) Mass Spectrometry (MS)

The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS). In the ion source, the molecules are ionized, commonly by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio by a mass analyzer and detected.[11]

## Logical Workflow for Synthesis and Validation

The following diagram illustrates the logical workflow from the synthesis of an acyl cyanide to its full spectroscopic validation.

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Caption: Workflow for the synthesis and spectroscopic validation of **4-Methylbenzoyl cyanide**.

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